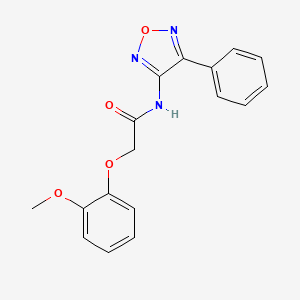

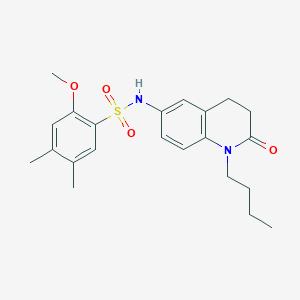

![molecular formula C11H24Cl2N2 B2552442 3-甲基-3-氮杂螺[5.5]十一烷-9-胺二盐酸盐 CAS No. 1820649-04-4](/img/structure/B2552442.png)

3-甲基-3-氮杂螺[5.5]十一烷-9-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Several synthetic approaches to azaspiro[5.5]undecane derivatives have been described. One method involves using 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone as a starting material for the stereoselective synthesis of a key intermediate for perhydrohistrionicotoxin . Another approach describes a divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones through Michael addition of a lithium enolate to a tetrasubstituted olefin . Additionally, a novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives . Intramolecular spirocyclization of 4-substituted pyridines has also been used to construct 3,9-diazaspiro[5.5]undecane derivatives .

Molecular Structure Analysis

The molecular structure of azaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic framework that incorporates nitrogen atoms. This structure is versatile and allows for the introduction of various substituents, which can significantly alter the physical and chemical properties of the compounds .

Chemical Reactions Analysis

Azaspiro[5.5]undecane derivatives participate in a variety of chemical reactions. For instance, N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione activated α-amino acids have been used in the synthesis of dipeptides, demonstrating the utility of these compounds in peptide coupling reactions . Aminomethylation reactions have also been performed on 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile to synthesize new diazaspiro derivatives . Furthermore, enantioselective electrocatalytic oxidation of racemic amines has been achieved using a chiral 1-azaspiro[5.5]undecane N-oxyl radical .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro[5.5]undecane derivatives are influenced by their molecular structure and the substituents present. The synthesis of enantiospecific compounds such as (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane highlights the potential for creating compounds with specific optical properties . Additionally, the ability to synthesize both symmetrical and unsymmetrical 3,9-diazaspiro[5.5]undecanes suggests a wide range of chemical behaviors and reactivities for these compounds .

科学研究应用

不对称催化

研究表明,与 3-甲基-3-氮杂螺[5.5]十一烷-9-胺二盐酸盐相似的螺环化合物可用于不对称催化。例如,使用手性 1-氮杂螺[5.5]十一烷 N-氧自由基对外消旋胺进行电催化氧化,得到具有显着对映纯度的羰基化合物和胺的混合物,证明了其在对映体富集化合物选择性合成中的用途 (Kashiwagi 等,1999)。

螺环化合物的合成

螺环化合物(包括具有氮杂螺[5.5]十一烷结构的化合物)已被合成用于药理学筛选。氮杂螺二酮、氮杂螺烷和双氮杂螺二酮衍生物的合成展示了这些化合物在潜在治疗应用中的化学多样性 (El-Telbany 等,1977)。

抗癌活性

某些 9,9-二烷基氮杂螺[5.5]十一烷衍生物已被探索其生物活性,显示出对组织培养中生长的人类癌细胞的癌细胞生长具有显着的抑制作用。这突出了螺环化合物在开发新的抗癌剂中的潜力 (Rice 等,1973)。

固相合成技术

利用与 3-甲基-3-氮杂螺[5.5]十一烷-9-胺二盐酸盐相关的化合物,哌嗪和二氮杂螺环的微波辅助固相合成展示了先进的合成技术,为这些复杂结构提供了有效的途径。该方法突出了合成化学在创建生物活性分子方面的进步 (Macleod 等,2006)。

肽合成

该化合物还发现在肽合成中得到应用,其中 3-氮杂螺[5,5]十一烷-2,4-二氧-3-基二苯基磷酸酯等衍生物已被用于合成 N-保护的氨基酸酯。这展示了其在精确构建肽中的用途,而肽在药物开发和生物研究中至关重要 (Rao 等,2016)。

属性

IUPAC Name |

3-methyl-3-azaspiro[5.5]undecan-9-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-13-8-6-11(7-9-13)4-2-10(12)3-5-11;;/h10H,2-9,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZXCNGYEBVASS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CCC(CC2)N)CC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

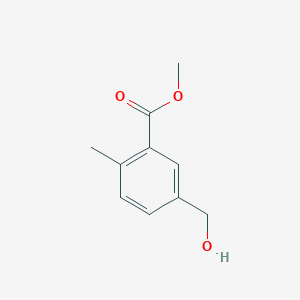

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)

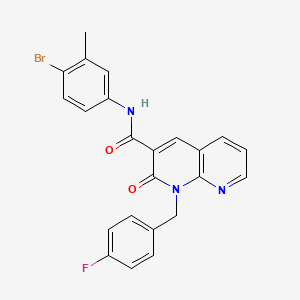

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)

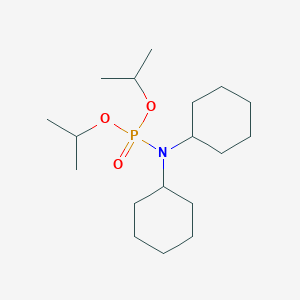

![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)

![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)

![Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate](/img/structure/B2552374.png)

![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)

![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2552381.png)